molecular formula C7H6BBrF3KO B7971181 Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide

Cat. No.: B7971181
M. Wt: 292.93 g/mol
InChI Key: DVYPWHYSKRIZKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide can be synthesized through the reaction of 5-bromo-2-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-bromophenyl)trifluoroborate

Uniqueness

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is required .

Properties

IUPAC Name

potassium;(5-bromo-2-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYPWHYSKRIZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)Br)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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